molecular formula C17H17NO2 B11957478 N-(DiPhenyl-Methyl)-Acetoacetamide

N-(DiPhenyl-Methyl)-Acetoacetamide

Cat. No.: B11957478
M. Wt: 267.32 g/mol
InChI Key: ABGMINJTSIRQQK-UHFFFAOYSA-N
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Description

N-(DiPhenyl-Methyl)-Acetoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a diphenylmethyl group attached to an acetoacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(DiPhenyl-Methyl)-Acetoacetamide typically involves the reaction of diphenylmethane with acetoacetic acid derivatives. One common method includes the use of diphenylmethyl chloride and acetoacetic ester in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(DiPhenyl-Methyl)-Acetoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ in the presence of an acid catalyst.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(DiPhenyl-Methyl)-Acetoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-(DiPhenyl-Methyl)-Acetoacetamide is unique due to the combination of the diphenylmethyl group and the acetoacetamide moiety, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-benzhydryl-3-oxobutanamide

InChI

InChI=1S/C17H17NO2/c1-13(19)12-16(20)18-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H,18,20)

InChI Key

ABGMINJTSIRQQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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